molecular formula C9H9Cl B3052250 1-(Chloromethyl)-3-vinylbenzene CAS No. 39833-65-3

1-(Chloromethyl)-3-vinylbenzene

Cat. No. B3052250
CAS RN: 39833-65-3
M. Wt: 152.62 g/mol
InChI Key: HMDQPBSDHHTRNI-UHFFFAOYSA-N
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Description

Chloromethyl compounds, like “1-(Chloromethyl)-3-vinylbenzene”, generally belong to a class of organic compounds known as alkyl chlorides . They contain a chlorine atom bonded to a carbon atom. Chloromethyl compounds are often used as intermediates in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-3-vinylbenzene” would likely consist of a benzene ring with a vinyl group and a chloromethyl group attached. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

Ethers, which are similar to chloromethyl compounds, can undergo cleavage by strong acids like HI or HBr to form alcohols and alkyl halides . The specific reactions of “1-(Chloromethyl)-3-vinylbenzene” would depend on the reaction conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloromethyl)-3-vinylbenzene” would depend on its specific structure. In general, chloromethyl compounds are likely to be colorless and have a faint, sweet odor .

Scientific Research Applications

Derivatization in Gas Chromatography and Mass Spectrometry

1-(Chloromethyl)-3-vinylbenzene can be used in derivatization methods in gas chromatography (GC) and gas chromatography/mass spectrometry (GC/MS). The derivatization is typically done to change the analyte properties for a better separation and also for enhancing the method sensitivity . In GC/MS, derivatization may improve the capability of compound identification .

Chloromethylation of Aromatic Compounds

1-(Chloromethyl)-3-vinylbenzene can be used in the chloromethylation of aromatic compounds. This process involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst . However, the reaction rate is very low and unsuitable for practical chemical processes .

Synthesis of Fine or Special Chemicals, Polymers, and Pharmaceuticals

Chloromethyl substituted aromatic compounds, such as 1-(Chloromethyl)-3-vinylbenzene, are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

Use in Hypercrosslinked Porous Polymer Materials

1-(Chloromethyl)-3-vinylbenzene can be used in the synthesis of hypercrosslinked porous polymer materials. These materials are predominantly prepared by the following three approaches: post-crosslinking polymer precursors, direct one-step polycondensation of functional monomers, and knitting rigid aromatic building blocks with external crosslinkers .

Mechanism of Action

Target of Action

Similar compounds, such as chloromethylated organic compounds, are known to interact with various biological targets . The specific targets and their roles would depend on the specific biological or chemical context in which the compound is used.

Mode of Action

For instance, the chloromethyl group is a reactive organochlorine compound that can participate in various chemical reactions . The vinyl group, being an alkene, can undergo addition reactions .

Biochemical Pathways

It’s worth noting that many organic compounds, including those with chloromethyl and vinyl groups, can interact with various biochemical pathways, influencing the chemical reactions of cells in various species and organs .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that factors such as the compound’s chemical structure, formulation, route of administration, and dose can significantly impact its bioavailability .

Result of Action

Similar compounds, such as halogenated organic compounds, can have significant environmental and human health impacts due to their high levels of toxicity, persistence, and bioaccumulation .

Action Environment

The action, efficacy, and stability of 1-(Chloromethyl)-3-vinylbenzene can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, pH, and light exposure can affect the compound’s reactivity and stability. Moreover, the compound’s impact on the environment can be significant, especially if it’s a persistent organic pollutant .

Safety and Hazards

Chloromethyl compounds can be hazardous. They may cause severe skin burns and eye damage, and can be harmful if swallowed or inhaled . Contact with water can liberate toxic gas .

Future Directions

The future directions in the field of chloromethyl compounds could involve the development of new catalytic methods for nucleophilic substitutions . These methods could provide more versatile and sustainable approaches for transformations involving chloromethyl compounds .

properties

IUPAC Name

1-(chloromethyl)-3-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDQPBSDHHTRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC(=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274133
Record name 1-(Chloromethyl)-3-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-vinylbenzene

CAS RN

39833-65-3
Record name 3-(Chloromethyl)styrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39833-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Vinylbenzyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039833653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Chloromethyl)-3-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-3-vinylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-VINYLBENZYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQH355533S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

3-Ethenylbenzyl alcohol (5.26 g) was dissolved in carbon tetrachloride (100 ml) and triphenylphosphine (10.2 g) added. The solution was refluxed overnight and then left to cool. A white precipitate formed which was filtered through celite. The filtrate was evaporated in vacuo to yield a crude product. The residue was purified by gravity chromatography on silica using 5% dichloromethane in petrol (60-80) as eluant. This yielded the pure product.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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